Propyl N-cyclohexylcarbamate
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Overview
Description
Propyl N-cyclohexylcarbamate is an organic compound with the molecular formula C10H19NO2 It is a carbamate derivative, characterized by the presence of a propyl group and a cyclohexyl group attached to the carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl N-cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with propanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate linkage. The reaction can be represented as follows:
Cyclohexyl isocyanate+Propanol→Propyl N-cyclohexylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexylcarbamate derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
Propyl N-cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of propyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcarbamate: Lacks the propyl group, which may affect its reactivity and biological activity.
Propyl N-phenylcarbamate: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Properties
CAS No. |
58202-95-2 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
propyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
SBOLKCRPTBJXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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